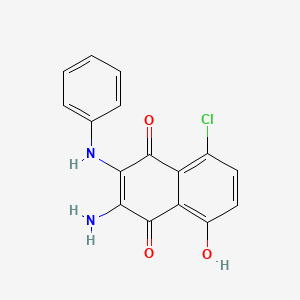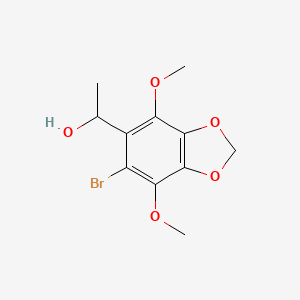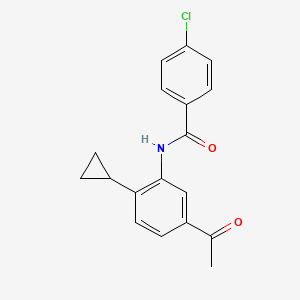![molecular formula C12H21NO B11046629 1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol](/img/structure/B11046629.png)
1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(DIETHYLAMINO)-1-PROPYNYL]-1-CYCLOPENTANOL is a chemical compound with a complex structure that includes a cyclopentanol ring and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(DIETHYLAMINO)-1-PROPYNYL]-1-CYCLOPENTANOL typically involves the reaction of cyclopentanone with diethylamine and propargyl bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-[3-(DIETHYLAMINO)-1-PROPYNYL]-1-CYCLOPENTANOL may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(DIETHYLAMINO)-1-PROPYNYL]-1-CYCLOPENTANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-[3-(DIETHYLAMINO)-1-PROPYNYL]-1-CYCLOPENTANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(DIETHYLAMINO)-1-PROPYNYL]-1-CYCLOPENTANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can facilitate binding to these targets, leading to various biological effects. The compound may also influence metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
3-Diethylamino-1-propanol: A related compound with similar structural features but different functional groups.
N,N-Diethyl-1,3-diaminopropane: Another similar compound used in various chemical syntheses.
Uniqueness
1-[3-(DIETHYLAMINO)-1-PROPYNYL]-1-CYCLOPENTANOL is unique due to its specific combination of a cyclopentanol ring and a diethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-[3-(diethylamino)prop-1-ynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-3-13(4-2)11-7-10-12(14)8-5-6-9-12/h14H,3-6,8-9,11H2,1-2H3 |
InChI Key |
UWVAOJOIDXUXHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC#CC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046552.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11046556.png)
![1-(4-Chlorophenyl)-3-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11046569.png)
![4-amino-N'-{[(3,4-dichlorophenyl)carbamoyl]oxy}-N-(4-methoxybenzyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11046571.png)

![2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11046578.png)

![7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11046585.png)
![4,4,8-trimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11046590.png)
![5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione](/img/structure/B11046596.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11046604.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)
